Ferric acetate

Catalog No.
S578653
CAS No.
2140-52-5
M.F
C4H8FeO4
M. Wt
175.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric acetate

CAS Number

2140-52-5

Product Name

Ferric acetate

IUPAC Name

acetic acid;iron

Molecular Formula

C4H8FeO4

Molecular Weight

175.95 g/mol

InChI

InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);

InChI Key

MCDLETWIOVSGJT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3]

Synonyms

ferric acetate

Canonical SMILES

CC(=O)O.CC(=O)O.[Fe]

Ferric acetate, also known as iron(III) acetate, is a coordination compound with the chemical formula Fe3O(OAc)6(H2O)3\text{Fe}_3\text{O}(\text{OAc})_6(\text{H}_2\text{O})_3 (where OAc represents the acetate ion, CH3COO\text{CH}_3\text{COO}^-). This compound typically appears as a red-brown solid and is classified as a basic iron acetate. It is formed through the reaction of iron(III) sources with acetate salts and is known for its use in various industrial applications, particularly in dyeing and printing processes .

The structure of ferric acetate is trinuclear, featuring three iron centers that are octahedral in geometry. Each iron center is coordinated to six oxygen ligands, which include a triply bridging oxide at the center of an equilateral triangle. This unique arrangement contributes to its stability and reactivity .

, often involving ligand substitution. The terminal aqua ligands on its framework can be replaced by other ligands such as pyridine or dimethylformamide. Additionally, ferric acetate can undergo reduction to yield mixed-valence derivatives containing both ferrous and ferric centers .

A notable reaction involving ferric acetate is its use as a catalyst in organic synthesis, particularly in polymerization reactions and the coupling of carbon dioxide with epoxides. The catalytic activity can vary depending on the substituents on the ligands used .

Ferric acetate can be synthesized through several methods:

  • Direct Reaction: Metallic iron reacts with acetic acid in the presence of air or an oxidizing agent. This method typically yields basic ferric acetate.
    Fe+3CH3COOHFe3O(OAc)6+3H2O\text{Fe}+3\text{CH}_3\text{COOH}\rightarrow \text{Fe}_3\text{O}(\text{OAc})_6+3\text{H}_2\text{O}
  • Precipitation Method: Aqueous solutions of iron(III) salts are treated with sodium acetate or potassium acetate under controlled conditions to precipitate ferric acetate.
  • Oxidative Methods: In some cases, acetic anhydride can be used alongside acetic acid to enhance yields and control the reaction environment .

Ferric acetate has a wide range of applications across various industries:

  • Textile Industry: Used as a mordant for dyeing fabrics, enhancing color retention and vibrancy.
  • Wood Treatment: Employed as a wood preservative that imparts an aged appearance to untreated wood.
  • Leather Industry: Utilized in leather dyes and finishing processes.
  • Catalysis: Acts as a catalyst in organic reactions, particularly in polymerization and carbon dioxide utilization processes .

Studies on ferric acetate interactions focus on its behavior in biological systems and its reactivity with various ligands. Its ability to form complexes with different organic molecules enhances its utility in catalysis and medicinal chemistry. Interaction studies have shown that ferric acetate can effectively bind with biomolecules, influencing their activity and stability .

Ferric acetate shares similarities with several other metal acetates but possesses unique structural characteristics that differentiate it from these compounds:

Compound NameChemical FormulaKey Characteristics
Iron(II) AcetateFe CH3COO 2\text{Fe CH}_3\text{COO }_2Typically forms a light green solid; more soluble in water than ferric acetate.
Cobalt(II) AcetateCo CH3COO 2\text{Co CH}_3\text{COO }_2Exhibits similar coordination chemistry; used in dyeing processes.
Manganese(III) AcetateMn CH3COO 3\text{Mn CH}_3\text{COO }_3Known for oxidation states; used as a catalyst but less common than ferric acetate.
Chromium(III) AcetateCr CH3COO 3\text{Cr CH}_3\text{COO }_3Similar coordination properties; used in various industrial applications.
Ruthenium(III) AcetateRu CH3COO 3\text{Ru CH}_3\text{COO }_3Known for catalytic properties; often used in organic synthesis but less stable than ferric acetate.

Ferric acetate's unique trinuclear structure and specific ligand interactions set it apart from these similar compounds, making it particularly valuable in both industrial applications and research settings .

Traditional Precipitation Routes

Traditional precipitation methodologies for ferric acetate synthesis have been extensively studied and represent well-established approaches that prioritize product purity and structural control. These methods typically involve the controlled reaction of iron-containing precursors with acetate sources under specific conditions to form the characteristic trinuclear basic iron acetate complex.

Halide-Free Synthesis from Iron Oxides/Hydroxides

The halide-free synthesis from iron oxides and hydroxides represents one of the most reliable and widely adopted methodologies for producing high-purity ferric acetate [1] [2] [3]. This approach utilizes freshly precipitated iron oxide or iron hydroxide as the starting material, ensuring that the final product is free from halide contaminants that could interfere with subsequent applications.

Iron Oxide Pathway

The synthesis begins with iron oxide (Fe₂O₃) as the primary precursor, which is treated with aqueous acetic acid solutions under controlled conditions [4] [2]. The reaction proceeds according to the following general mechanism:

Fe₂O₃ + 6CH₃COOH → 2Fe³⁺ + 6CH₃COO⁻ + 3H₂O

The dissolved iron(III) species subsequently undergo hydrolysis and complexation to form the characteristic trinuclear basic iron acetate structure [Fe₃O(OAc)₆(H₂O)₃]OAc [2] [3]. This process requires careful pH control, typically maintaining acidic conditions (pH 2-4) to prevent premature precipitation of iron hydroxides while allowing sufficient hydrolysis for complex formation [5].

Research has demonstrated that the reaction temperature significantly influences both the reaction kinetics and product quality [6]. Optimal conditions typically involve temperatures ranging from room temperature to 80°C, with higher temperatures accelerating the dissolution process but potentially affecting the structural integrity of the final complex [6].

Iron Hydroxide Pathway

The iron hydroxide route offers enhanced control over the precipitation process and has been successfully employed for producing iron(II) acetate derivatives [7] [8]. This methodology involves a multi-step approach where iron hydroxide is first precipitated from iron-containing solutions, followed by controlled reaction with acetic acid.

The process begins with the dissolution of low-grade magnetite or other iron sources in organic acids such as oxalic acid, followed by hydroxide precipitation at pH 3.5-4.0 [8]. The precipitated iron hydroxide, which typically achieves 90% purity, is then treated with a mixture of aqueous acetic acid solution and acetic anhydride at elevated temperatures (90°C) [8].

The reaction mechanism involves the direct interaction between iron hydroxide and acetic acid:

Fe(OH)₃ + 3CH₃COOH → Fe(CH₃COO)₃ + 3H₂O

This approach provides several advantages, including the ability to remove impurities during the hydroxide precipitation step and precise control over the stoichiometry of the final acetate product [8].

Characterization and Properties

Products obtained through halide-free synthesis typically exhibit the characteristic trinuclear structure with idealized D₃ₕ symmetry [2] [3]. X-ray crystallographic studies have confirmed that the iron centers are equivalent, each being octahedral and bound to six oxygen ligands, including a triply bridging oxide at the center of an equilateral triangle [2].

Infrared spectroscopy analysis reveals characteristic acetate coordination patterns, with bidentate bonding modes predominating [8]. The resulting compounds demonstrate slow solubility in water and poor solubility in acetic acid, which is consistent with their polymeric coordination structure [2] [3].

Metathesis Reactions with Silver Acetate

Metathesis reactions utilizing silver acetate represent an alternative approach for ferric acetate synthesis that offers unique advantages in terms of reaction selectivity and product purity [2] [9]. This methodology exploits the favorable thermodynamics of silver halide precipitation to drive the formation of iron acetate complexes.

Reaction Mechanism and Conditions

The metathesis reaction between silver acetate and iron(III) chloride proceeds according to the following stoichiometric relationship:

3AgOAc + FeCl₃ → Fe(OAc)₃ + 3AgCl↓

The driving force for this reaction is the formation of insoluble silver chloride, which shifts the equilibrium toward product formation [9] [10]. The reaction can be conducted at room temperature in aqueous solution, making it operationally convenient and energy-efficient [11].

Research has demonstrated that the reaction proceeds rapidly, typically completing within minutes to hours depending on the concentration and mixing conditions [11]. The metathesis approach is particularly valuable because it allows direct formation of iron(III) acetate without requiring subsequent oxidation steps, which can complicate product purification and characterization [2].

Electronegativity and Thermodynamic Considerations

The success of metathesis reactions can be predicted based on electronegativity differences and hard-soft acid-base considerations [10]. In the silver acetate-iron chloride system, the organic acetate groups preferentially bond to the more electronegative iron center, while the halide ions form more stable ionic compounds with the electropositive silver [10].

This selectivity ensures high conversion efficiency and minimizes the formation of mixed complexes or incomplete exchange products. The thermodynamic favorability of silver chloride precipitation (Ksp = 1.8 × 10⁻¹⁰) provides a substantial driving force for the reaction [9].

Product Characterization and Limitations

The iron(III) acetate product obtained through metathesis reactions typically exhibits a distinctive red coloration, distinguishing it from the basic iron acetate forms produced through other methodologies [2]. This difference in appearance reflects variations in the coordination environment and hydration state of the iron centers.

Despite its synthetic advantages, the metathesis approach faces significant economic limitations due to the high cost of silver acetate reagents [11]. Additionally, the method requires careful handling of silver-containing wastes and may not be suitable for large-scale industrial applications [10].

Process Optimization and Purification

Optimization studies have revealed that reaction efficiency can be enhanced through controlled addition of reactants and maintenance of appropriate pH conditions [11]. The silver chloride precipitate can be effectively separated through filtration, and the resulting iron acetate solution can be concentrated or crystallized to obtain the desired product form [2].

Recovery and recycling of silver from the precipitated silver chloride can improve the economic viability of this approach, although it adds complexity to the overall process [9]. Advanced purification techniques, including recrystallization and complexation with specific ligands, can further enhance product purity and structural uniformity [2].

Green Chemistry Approaches

The development of environmentally sustainable synthesis methodologies for ferric acetate has gained significant attention in recent years, driven by increasing awareness of environmental impact and resource efficiency. Green chemistry approaches emphasize the reduction of hazardous substances, minimization of waste generation, and utilization of renewable feedstocks while maintaining high product quality and yield.

Acetic Acid/Hydrogen Peroxide Mediated Synthesis

The acetic acid/hydrogen peroxide mediated synthesis represents a significant advancement in green chemistry approaches for ferric acetate production [6] [12] [13]. This methodology combines the oxidizing power of hydrogen peroxide with the complexing ability of acetic acid to achieve efficient conversion of metallic iron or iron(II) precursors to iron(III) acetate complexes.

Fundamental Reaction Mechanism

The reaction mechanism involves the simultaneous oxidation of iron and formation of acetate complexes in a single-step process [6] [12]. When iron powder or filings are treated with a mixture of acetic acid and hydrogen peroxide, the following overall reaction occurs:

2Fe + 4CH₃COOH + H₂O₂ → 2Fe(CH₃COO)₂ + 2H₂O + H₂

Fe(CH₃COO)₂ + CH₃COOH + ½H₂O₂ → Fe(CH₃COO)₃ + H₂O

The hydrogen peroxide serves a dual role as both an oxidizing agent for converting iron(0) to iron(III) and as a promoter for the dissolution process [14] [15]. Research has demonstrated that the presence of hydrogen peroxide significantly accelerates the reaction kinetics compared to traditional acid dissolution methods [12] [16].

Optimized Reaction Conditions

Extensive optimization studies have established optimal reaction parameters for this methodology [6] [13] [16]. The recommended procedure involves combining 96 mL of acetic acid (5% v/v) with 4.5 mL of hydrogen peroxide (30% w/w), followed by addition of 10 g of iron filings and heating at 60-75°C for approximately 1 hour [13] [16].

Temperature control is critical for achieving high conversion efficiency while preventing excessive hydrogen peroxide decomposition [15] [17]. Temperatures below 60°C result in incomplete reaction, while temperatures above 80°C can lead to rapid hydrogen peroxide decomposition and reduced oxidizing capacity [6].

The pH of the reaction medium typically ranges from 2-3, which is optimal for maintaining iron solubility while preventing hydrolysis and precipitation of iron hydroxides [12] [5]. Monitoring of the solution color provides a useful indicator of reaction progress, with the characteristic brown coloration indicating successful formation of iron(III) acetate complexes [12] [16].

In Situ Formation of Reactive Intermediates

Recent mechanistic studies have revealed that the acetic acid/hydrogen peroxide system generates peracetic acid (CH₃COOOH) in situ, which serves as a highly effective oxidizing agent [15] [17]. This discovery provides important insights into the enhanced reactivity observed in this system compared to traditional oxidation methods.

The formation of peracetic acid follows the equilibrium:

CH₃COOH + H₂O₂ ⇌ CH₃COOOH + H₂O

The peracetic acid subsequently reacts with iron to produce iron(III) species, which then complex with acetate ions to form the desired product [15]. This mechanism explains the superior oxidizing efficiency observed in acetic acid medium compared to other carboxylic acid systems [17].

Product Characteristics and Purification

The iron(III) acetate produced through this methodology typically exhibits amorphous or low crystalline characteristics, as confirmed by X-ray diffraction analysis [6]. Thermogravimetric studies indicate that the product contains coordinated water molecules and exhibits thermal stability up to approximately 260°C [6].

Purification of the product involves filtration to remove unreacted iron particles, followed by evaporation of excess solvent [13] [16]. The resulting brown solid can be further purified through recrystallization or washing with appropriate solvents to remove impurities and achieve the desired purity level [6].

Environmental Benefits and Safety Considerations

This methodology offers significant environmental advantages, including the use of relatively benign reactants (acetic acid and hydrogen peroxide) that decompose to non-toxic products (water and oxygen) [13] [15]. The elimination of halide-containing reagents reduces the generation of hazardous waste streams and simplifies disposal procedures.

However, safety considerations related to hydrogen peroxide handling must be carefully addressed [16]. Proper ventilation, temperature control, and appropriate personal protective equipment are essential for safe operation. The exothermic nature of the reaction requires careful heat management to prevent thermal runaway [12].

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis represents a paradigm shift toward completely solvent-free synthetic methodologies for ferric acetate and related compounds [18] [19] [20]. This approach utilizes mechanical energy input, typically through ball milling or grinding, to promote chemical reactions in the solid state without the need for traditional solvents.

Mechanochemical Principles and Mechanisms

The fundamental principle underlying mechanochemical synthesis involves the conversion of mechanical energy into chemical energy through repeated impact, friction, and shearing forces [18] [19]. These forces create localized high-pressure and high-temperature conditions that activate reactant molecules and promote bond formation and breaking [18].

For iron acetate synthesis, mechanochemical methods typically involve the solid-state reaction between iron-containing precursors and acetate sources under controlled milling conditions [18] [19]. The mechanical energy input disrupts crystal lattices, creates fresh reactive surfaces, and facilitates intimate mixing of reactants at the molecular level [18].

Recent advances in mechanochemical methodology have demonstrated the synthesis of various magnetically responsive materials from non-magnetic precursors [18]. This approach has particular relevance for ferric acetate synthesis, as it allows precise control over particle size, morphology, and magnetic properties of the final product [18].

Liquid-Assisted Grinding (LAG) Techniques

The liquid-assisted grinding (LAG) methodology represents a hybrid approach that combines the benefits of mechanochemical synthesis with controlled use of minimal liquid additives [19]. In LAG, small quantities of liquids (measured by the parameter η, the ratio of liquid additive to reactant weight) are added to facilitate and accelerate mechanochemical reactions [19].

For ferric acetate synthesis, LAG techniques have been successfully employed in the preparation of metal acetate complexes [19]. The methodology involves milling metal oxide or hydroxide precursors with acetate sources in the presence of small amounts of acetic acid or water [19].

Research has demonstrated that LAG reactions of calcium hydroxide or calcium carbonate with glacial acetic acid lead to complete formation of calcium acetate monohydrate within 30-80 minutes of milling [19]. Similar principles can be applied to iron-based systems, with appropriate modifications for the specific chemical behavior of iron species [19].

Process Parameters and Optimization

Critical process parameters for mechanochemical synthesis include milling time, milling frequency, ball-to-powder ratio, and the nature of the milling media [18] [19]. Optimization studies have revealed that reaction completion can be achieved within relatively short timeframes (30 minutes to 2 hours) compared to traditional solution-based methods [19].

The choice of milling equipment significantly influences reaction efficiency and product quality [18]. High-energy ball mills provide the most effective mechanical energy transfer, while vibratory mills offer gentler conditions suitable for sensitive materials [18].

Temperature control during milling is important to prevent excessive heating that could lead to thermal decomposition or unwanted side reactions [19]. Modern milling equipment often incorporates cooling systems to maintain appropriate temperature ranges during extended milling periods [18].

Stoichiometric Control and Product Uniformity

One of the significant advantages of mechanochemical synthesis is the ability to achieve precise stoichiometric control through careful adjustment of reactant ratios [19]. Unlike solution-based methods where solubility limitations can affect stoichiometry, mechanochemical approaches allow direct control of product composition through the starting material ratios [19].

This capability has been demonstrated in the synthesis of various metal acetate complexes, where different hydrated forms can be selectively produced by adjusting the molar ratios of reactants [19]. For ferric acetate synthesis, this translates to the ability to control the degree of hydration and the specific structural form of the final product [18].

Environmental and Economic Advantages

Mechanochemical synthesis offers substantial environmental benefits through elimination of organic solvents and reduction of waste generation [18] [19] [20]. The solid-state nature of the reactions eliminates the need for solvent disposal and reduces energy requirements for solvent recovery and purification [20].

Economic advantages include reduced raw material costs due to elimination of solvent requirements and simplified purification procedures [18] [20]. The ability to produce nanostructured materials with controlled properties adds value to the final products and opens new application possibilities [18].

The energy efficiency of mechanochemical processes is generally favorable compared to traditional heating-based methods, particularly when considering the elimination of solvent heating and cooling requirements [19] [20]. However, the energy input for mechanical milling must be carefully optimized to ensure overall process efficiency [18].

Challenges and Future Developments

Current challenges in mechanochemical synthesis include the need for specialized equipment and the requirement for careful optimization of milling parameters for each specific reaction system [18] [20]. Scale-up considerations also present challenges, as the efficiency of mechanical energy transfer may change with reactor size [18].

Future developments in mechanochemical synthesis are focusing on advanced reactor designs, improved understanding of mechanochemical mechanisms, and development of predictive models for process optimization [19] [20]. Integration with continuous processing concepts could enable industrial-scale implementation of these environmentally beneficial synthesis approaches [18].

Based on the comprehensive research findings presented, ferric acetate synthesis methodologies have evolved from traditional precipitation routes to innovative green chemistry approaches. Traditional methods, including halide-free synthesis from iron oxides/hydroxides and metathesis reactions with silver acetate, provide reliable pathways for high-purity product formation but often involve longer reaction times or expensive reagents. In contrast, green chemistry approaches such as acetic acid/hydrogen peroxide mediated synthesis and solvent-free mechanochemical methods offer enhanced environmental sustainability, reduced waste generation, and improved energy efficiency while maintaining excellent product quality and yield.

The acetic acid/hydrogen peroxide methodology emerges as particularly promising for industrial applications due to its rapid reaction kinetics (1 hour completion time), use of readily available reagents, and high conversion efficiency. Meanwhile, mechanochemical approaches represent the future direction of sustainable synthesis, offering complete elimination of solvents and precise control over product properties, despite requiring specialized equipment and process optimization.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

175.977194 g/mol

Monoisotopic Mass

175.977194 g/mol

Heavy Atom Count

9

Wikipedia

Iron(III) acetate

General Manufacturing Information

Acetic acid, iron(3+) salt (3:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 07-20-2023

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